molecular formula C14H9NO4 B2730020 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid CAS No. 2470435-11-9

6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid

Cat. No.: B2730020
CAS No.: 2470435-11-9
M. Wt: 255.229
InChI Key: VXELVVFSGGPMPS-UHFFFAOYSA-N
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Description

6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is a chemical compound . Its molecular formula is C14H9NO4.


Synthesis Analysis

A series of benzo[b][1,4]oxazepine derivatives can be prepared by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been developed as a novel method for accessing benzo[b][1,4]oxazepines .


Molecular Structure Analysis

The molecular weight of this compound is 255.229 daltons. The canonical SMILES representation is C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=C(C=C3)C(=O)O .


Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .


Physical and Chemical Properties Analysis

The compound has a melting point of 363±1 degree Celsius . Its exact mass is 271.03031432 .

Scientific Research Applications

Chemical Structure and Properties

The compound 6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid is closely related to various benzazepine derivatives that have been studied for their chemical structure and hydrogen-bonded assembly. In a study by Guerrero et al. (2014), four benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid were analyzed for their hydrogen-bonded assembly across different dimensions. This research demonstrated the molecular interactions and structural configurations that can influence the applications of related compounds in scientific research, particularly in material science and pharmaceutical chemistry (Guerrero et al., 2014).

Synthetic Methodologies

Significant work has been done on the synthesis of related compounds, indicating potential methodologies that could be applied to this compound. For instance, Woydowski and Liebscher (1999) discussed the synthesis of optically active benzoxazinones and benzoxazepinones through regiocontrolled ring transformations, highlighting the versatility of these compounds in synthesis and the potential for developing novel pharmaceuticals or materials (Woydowski & Liebscher, 1999).

Pharmacological Potential

Although the specific compound this compound was not directly referenced, the structural similarity with benzazepine derivatives suggests potential pharmacological applications. Research into related compounds, such as benzoxazepines and benzodiazepines, has revealed their utility in developing new therapeutic agents. For instance, Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and evaluated them for antioxidant activity and lipid peroxidation inhibition, suggesting that similar structures could have bioactive properties beneficial in treating oxidative stress-related conditions (Neochoritis et al., 2010).

Properties

IUPAC Name

6-oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-13-9-7-8(14(17)18)5-6-11(9)19-12-4-2-1-3-10(12)15-13/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELVVFSGGPMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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